Methyl sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJDSHXVKJFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |
| Record name | Methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047983 | |
| Record name | Methyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-93-4 | |
| Record name | Monomethyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Control in Methyl Sulfate Synthesis
Dimethyl Sulfate as a Methylating Agent in Stereoselective Reactions
The ability of DMS to participate in SN2 reactions makes it a valuable tool for stereoselective methylation.
SN2 Mechanism and Stereochemical Inversion
In an SN2 reaction, the nucleophile attacks the carbon atom from the backside relative to the leaving group. If the methyl group is transferred to a chiral center on the substrate, this backside attack results in the inversion of configuration at that center. This predictable stereochemical outcome is fundamental to many stereoselective syntheses.
Use in Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are molecules that are temporarily attached to a substrate to induce stereoselectivity during a reaction. Dithis compound can be used to methylate functional groups on substrates bearing chiral auxiliaries, leading to diastereoselective methylation. For example, in the synthesis of chiral amino acids, bis-lactim ethers derived from amino acids like L-Valine can be lithiated and then methylated with DMS. The chiral auxiliary dictates the stereochemical outcome of the methylation, and after hydrolysis, the desired chiral amino acid is obtained uni-konstanz.de.
Applications in Pharmaceutical Intermediate Synthesis
The precise control over stereochemistry is paramount in pharmaceutical synthesis. Dithis compound has been employed in the synthesis of chiral drug intermediates, such as lacosamide. In these processes, DMS is used for O-methylation reactions, often in conjunction with organolithium reagents or phase-transfer catalysis, to ensure the correct stereoisomer is formed google.comacs.org. For instance, N-Boc-D-serine, a chiral precursor, can be selectively O-methylated using DMS in the presence of n-butyllithium, preserving the stereochemical integrity of the molecule google.com.
Examples of Stereoselective Methylation Using Dithis compound
Dithis compound's role in stereoselective synthesis is evident in various research applications:
Chiral Sulfonium (B1226848) Salts: The reaction of chiral sulfonium ylids with dithis compound can yield chiral sulfonium this compound salts, demonstrating DMS's ability to form new chiral entities when reacting with chiral precursors cdnsciencepub.com.
Synthesis of Chiral Amino Acids: As mentioned, DMS, in combination with chiral auxiliaries like bis-lactim ethers derived from L-Valine, facilitates the diastereoselective methylation of amino acid precursors, leading to enantiomerically enriched amino acid esters uni-konstanz.de.
Pharmaceutical Synthesis: In the synthesis of lacosamide, a key intermediate (N-Boc-D-serine) undergoes O-methylation using dithis compound under controlled conditions (e.g., with n-butyllithium or phase-transfer catalysis) to maintain high chiral purity google.comacs.org.
These examples highlight that while DMS itself is achiral, its SN2 methylation mechanism, when applied to chiral substrates or in the presence of chiral control elements, is instrumental in achieving high levels of stereochemical control in complex organic syntheses.
Methylation Chemistry: Advanced Reactivity and Reaction Mechanisms
Kinetic and Mechanistic Investigations of Methylation Reactions
Isotope Effects in Methylation Processes
Kinetic isotope effects (KIEs) are crucial for elucidating reaction mechanisms by quantifying the rate differences between isotopically substituted molecules. When the methyl group of methyl sulfate (B86663) is isotopically labeled (e.g., with deuterium (B1214612) or ¹³C), it can provide insights into the transition state of methylation reactions.
Primary kinetic isotope effects (PKIEs) occur when the bond to the isotopically substituted atom is broken in the rate-determining step. For methylation reactions proceeding via an SN2 mechanism, a primary KIE would be observed if the C-O bond cleavage in the methyl sulfate molecule is rate-limiting wikipedia.org. Studies on related methylating agents like methyl iodide have shown significant primary KIEs for the carbon atom, indicating C-X bond cleavage in the transition state wikipedia.orgcdnsciencepub.com. While direct PKIE data specifically for this compound's methyl group in SN2 reactions are less commonly reported in general literature, the principle applies.
Secondary kinetic isotope effects (SKIEs) are observed when the isotopically labeled atom is not directly involved in bond breaking or formation but influences the reaction rate through changes in vibrational frequencies or hyperconjugation. For example, deuterium substitution on a carbon atom adjacent to the reacting center (α-deuterium) can lead to SKIEs that help distinguish between SN1 and SN2 mechanisms wikipedia.org. In SN2 reactions, the rehybridization of the carbon atom from sp3 to sp2 in the transition state typically results in a normal SKIE (kH/kD > 1) wikipedia.org. Research on the methylation of various substrates often employs these principles to understand the transition state geometry cdnsciencepub.comresearchgate.netresearchgate.net. For instance, studies on related methylating agents have shown that secondary deuterium KIEs can be sensitive to steric crowding in the transition state cdnsciencepub.com.
Stereochemical Consequences of Methylation Reactions
The stereochemical outcome of a methylation reaction is highly dependent on the reaction mechanism and the nature of the substrate and reagents. This compound, typically acting via an SN2 mechanism, generally leads to inversion of configuration if the methyl group were attached to a chiral center that undergoes substitution. However, in its role as a methylating agent, it transfers a methyl group to a nucleophile.
The SN2 reaction itself is inherently stereospecific, meaning that if a chiral center is involved in the nucleophilic attack on the methyl group (which is unlikely as the methyl group itself is not chiral in this context), the stereochemistry would be inverted. More relevantly, when this compound methylates a prochiral or chiral nucleophile, the stereochemical outcome is dictated by the substrate's structure and the reaction conditions. For instance, methylation of a chiral alcohol's hydroxyl group to form an ether, or a chiral amine to form a methylated amine, will proceed with retention of configuration at the chiral center of the alcohol or amine, as the methyl group is transferred to the heteroatom.
While this compound itself does not directly introduce stereoselectivity, its use in conjunction with chiral catalysts or auxiliaries can lead to stereoselective methylation. However, the provided literature does not extensively detail the direct stereochemical control exerted by this compound itself in asymmetric synthesis, unlike specialized chiral methylating agents. Its primary role is as an efficient electrophile in SN2 reactions wikipedia.orgwikipedia.org.
Computational and Theoretical Studies of Methylation Pathways
Computational chemistry plays a vital role in understanding the intricate details of methylation reactions involving this compound, including transition states, energetics, and structure-reactivity relationships.
Quantum Chemical Calculations of Transition States and Energetics
Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to model the transition states and calculate the activation energies for methylation reactions involving this compound. These calculations provide detailed insights into the reaction mechanism, the geometry of the transition state, and the energy barriers involved.
For example, DFT calculations have been used to study the methylation of amides by dithis compound, revealing the pathway involves methylation of the carbonyl oxygen through a transition state (TS1) with an activation energy of 25.2 kcal/mol, leading to an imidoester intermediate nih.gov. These studies help in understanding the factors that influence the rate and efficiency of methylation. The energetics of SN2 reactions, including those involving this compound, are often characterized by the formation of a pentacoordinate transition state where the nucleophile is forming a bond with the methyl carbon while the sulfate group is simultaneously breaking its bond mdpi.comiarc.fr. Calculations can also predict the effect of solvent polarity on these transition states and energy barriers mdpi.com.
Molecular Dynamics Simulations of Methylation in Solution
Molecular dynamics (MD) simulations provide a dynamic view of methylation processes in solution, offering insights into solvation effects, diffusion, and the precise interactions between this compound and nucleophiles. These simulations can model the behavior of this compound in various solvent environments, revealing how solvent molecules can stabilize or destabilize transition states and intermediates.
Studies on methylating agents in solution often investigate the role of the solvent in facilitating or hindering the SN2 reaction mdpi.com. For this compound, MD simulations could explore how the solvent shell around the this compound molecule and the nucleophile affects the approach and reaction. Such simulations can reveal the energetic landscape and the dynamic pathways of nucleophilic attack, providing a detailed picture of the reaction in a condensed phase environment. Although specific MD studies focused solely on this compound are not extensively detailed in the provided snippets, the principles applied to other methylating agents are transferable wikipedia.orgnih.gov.
Structure-Reactivity Relationships from Computational Models
Computational models, including Quantitative Structure-Activity Relationship (QSAR) studies, can establish correlations between the structural features of this compound (or related compounds) and their reactivity. These models help predict reactivity and understand the underlying electronic and steric factors governing the methylation process.
Environmental Chemistry and Geochemical Transformations of Methyl Sulfate
Hydrolytic Stability and Degradation Pathways in Aquatic Systems
The hydrolytic stability of methyl sulfate (B86663) in aquatic environments is a critical factor in its environmental persistence. The rate of hydrolysis is significantly influenced by the chemical conditions of the water, particularly pH, and to a lesser extent, ionic strength and the presence of dissolved organic matter.
The hydrolysis of methyl sulfate is subject to catalysis by both acids and alkalis, while it proceeds at a very slow rate under neutral pH conditions. nih.govpnas.org In acidic solutions, the reaction is catalyzed by H+ ions, and in alkaline solutions, by OH- ions. The uncatalyzed hydrolysis in neutral water is remarkably slow, with an estimated half-life of approximately 1,100 years at 25°C. pnas.org
Research has provided specific rate constants for these conditions. In a 1 M HCl solution at 25°C, the extrapolated first-order rate constant for the hydrolysis of this compound is 1.7 x 10⁻⁸ s⁻¹. pnas.org Under alkaline conditions, in 1 M KOH at 25°C, the extrapolated rate constant is 8.3 x 10⁻⁸ s⁻¹. pnas.org In buffered solutions within a pH range of 3 to 10, the hydrolysis follows first-order kinetics, with the rate increasing with buffer concentration due to the buffer base acting as a nucleophile. pnas.org
| Condition | Rate Constant (s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| Uncatalyzed (Neutral pH) | 2 x 10⁻¹¹ | ~1,100 years |
| Acid-Catalyzed (1 M HCl) | 1.7 x 10⁻⁸ | ~1.3 years |
| Alkali-Catalyzed (1 M KOH) | 8.3 x 10⁻⁸ | ~0.26 years |
Dissolved organic matter (DOM), such as humic and fulvic acids, can also impact the hydrolytic degradation of this compound. Humic substances are known to form aggregates or micelles in aqueous solutions. nih.gov These aggregates can incorporate organic pollutants, effectively shielding them from nucleophilic attack by water or hydroxide (B78521) ions, thereby inhibiting hydrolysis. nih.gov This phenomenon has been observed for the hydrolysis of other organic compounds in the presence of humic acids. oup.com The extent of this inhibition would depend on the concentration and nature of the DOM, as well as the affinity of this compound for the humic aggregates.
Photochemical Transformation in Atmospheric and Aquatic Environments
Photochemical processes, including direct and indirect photolysis, can contribute to the transformation of this compound in both the atmosphere and sunlit surface waters.
Direct photolysis involves the absorption of a photon by a molecule, leading to its excitation and subsequent chemical reaction. For direct photolysis to be an important environmental fate process, a chemical must absorb light in the solar spectrum (wavelengths > 290 nm) and have a significant quantum yield for reaction. uci.edu
There is limited specific information available on the direct photolysis quantum yield of this compound in aqueous solutions. The photochemical transformation of pollutants in water is a complex process, and for many compounds, direct photolysis is not the primary degradation pathway compared to other processes like biodegradation and hydrolysis. uci.edu
Indirect photodegradation occurs when other chemical species in the environment, known as photosensitizers, absorb light and produce highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which then react with the compound of interest.
In the atmosphere, the heterogeneous oxidation of sodium this compound aerosols initiated by hydroxyl radicals has been shown to produce a sulfate radical anion (SO₄•⁻) and formaldehyde (B43269) as primary products. researchgate.net The reaction proceeds via hydrogen abstraction from the methyl group.
In aqueous environments, both hydroxyl and sulfate radicals can play a role in the degradation of this compound. The rate constants for the reaction of this compound with these radicals have been determined.
| Radical Species | Rate Constant (L mol⁻¹ s⁻¹) at 298 K |
|---|---|
| Hydroxyl Radical (•OH) | (7.5 ± 0.1) x 10⁷ |
| Sulfate Radical (SO₄•⁻) | (2.4 ± 0.1) x 10⁵ |
Data sourced from nih.gov and nih.gov.
The reaction with hydroxyl radicals is significantly faster than with sulfate radicals, suggesting that in environments where •OH is the predominant radical species, it will be the primary driver of indirect photodegradation.
Biotransformation and Microbial Degradation in Environmental Matrices
Microbial degradation is a key process in the environmental breakdown of many organic compounds, including this compound. Various microorganisms have been shown to utilize methylated sulfur compounds as a source of carbon and energy.
Studies have demonstrated that certain bacteria can degrade monothis compound. For instance, Agrobacterium sp. M3C, isolated from canal water, can degrade monothis compound with the stoichiometric liberation of inorganic sulfate. nih.gov The proposed pathway for this degradation does not involve a sulfatase enzyme that would hydrolyze the ester bond. Instead, it is an oxygen-dependent process suggested to proceed via an initial mono-oxygenation to methanediol (B1200039) monosulfate, which then eliminates sulfate to form formaldehyde. nih.gov This is supported by the observation that the release of sulfate is dependent on the availability of oxygen. nih.gov
Similarly, Hyphomicrobium species have also been shown to biodegrade monothis compound. nih.gov Comparisons between Agrobacterium and Hyphomicrobium strains indicate that both require oxygen for the degradation of this compound, and neither appears to utilize a hydrolytic pathway involving a sulfatase. nih.gov
While direct studies on the degradation of this compound by common soil and water bacteria like Pseudomonas and Rhodococcus are limited, their known metabolic capabilities with other organic sulfur compounds suggest they could play a role. Many Pseudomonas species can degrade other alkyl sulfates, often initiating the process with alkylsulfatase enzymes. researchgate.netresearchgate.net Rhodococcus species are known for their extensive sulfur metabolism pathways, including the ability to utilize various organosulfur compounds as a sulfur source. oup.comkegg.jp
The enzymatic machinery for the degradation of similar compounds has been identified. For example, in the anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria, the initial step is the addition of fumarate (B1241708) to the methyl group, catalyzed by naphthyl-2-methyl-succinate synthase, followed by a series of reactions analogous to β-oxidation. researchgate.netrdd.edu.iqdntb.gov.ua This suggests that microbial degradation of this compound could proceed through various enzymatic pathways depending on the microorganism and the environmental conditions.
Sorption, Transport, and Fate in Soil and Sediment Systems
The mobility and bioavailability of this compound in soil and sediment are significantly influenced by its interaction with solid-phase components such as clay minerals and organic matter. nih.govlboro.ac.uk As an anion, this compound is generally expected to be relatively mobile in soils, as most soil surfaces carry a net negative charge, leading to electrostatic repulsion. However, specific interactions can lead to its adsorption.
Clay minerals, particularly 2:1 clays (B1170129) like smectites (e.g., montmorillonite), can adsorb organic compounds through various mechanisms. geologyscience.ruresearchgate.netnih.gov While the negatively charged siloxane surfaces may repel anions, positively charged edge sites or exchangeable cations can facilitate adsorption. Research on the adsorption of N-methyl-8-hydroxy quinoline (B57606) this compound on smectites indicates that organic cations containing a this compound counter-ion can be adsorbed. geologyscience.ruresearchgate.net The adsorption of the this compound anion itself is likely to be weak and highly dependent on soil pH and mineralogy. At low pH, the protonation of mineral surfaces can create positive charges, enhancing anion adsorption.
Adsorption/desorption isotherms are used to quantify the partitioning of a chemical between the solid and aqueous phases at equilibrium. For this compound, the isotherm is likely to be linear at low environmental concentrations, described by the equation:
C_s = K_d * C_w
where C_s is the concentration of this compound adsorbed to the soil, C_w is the concentration in the soil solution, and K_d is the soil-water partition coefficient. A low K_d value would be expected for this compound in most soils, indicating a high potential for mobility. The K_d value would be influenced by soil properties as summarized in the table below.
| Soil Component/Property | Expected Influence on K_d for this compound | Governing Mechanism |
|---|---|---|
| Clay Content (especially 1:1 clays like kaolinite) | Slight increase | Anion exchange at positively charged edge sites, especially at low pH. |
| Organic Matter Content | Variable; likely decrease in most cases | Electrostatic repulsion from negatively charged functional groups. |
| Iron and Aluminum Oxides | Increase | Specific adsorption to oxide surfaces, particularly at pH values below their point of zero charge. |
| Soil pH | Decrease with increasing pH | Soil surfaces become more negatively charged as pH increases, leading to greater electrostatic repulsion. |
The potential for this compound to be transported from the soil surface to groundwater (leaching) or to surface waters via overland flow (runoff) is determined by a combination of its chemical properties and the characteristics of the soil and landscape. fao.orgservice.gov.ukitrcweb.org The primary factor limiting the transport of this compound over long distances in the environment is its susceptibility to hydrolysis. nih.gov The closely related compound, dithis compound, is known to hydrolyze rapidly in moist soils and water, with a half-life of about 1.2 hours in water. nih.gov While monothis compound is more stable, its ultimate fate in water is hydrolysis to methanol (B129727) and sulfuric acid.
Given its anionic nature and expected weak adsorption to most soil particles (low K_d), any this compound that is not rapidly degraded would have a high potential for leaching. scielo.br In soils with low organic matter and high sand content (e.g., Entisols), the risk of transport would be highest. scielo.br Conversely, in soils with higher clay content and significant amounts of iron and aluminum oxides (e.g., Oxisols), retention would be greater, reducing the leaching potential. scielo.br
The rate of water infiltration and movement through the soil profile is a key driver of leaching. In environments with high rainfall and permeable soils, the downward movement of water can carry dissolved this compound towards the groundwater. researchgate.net However, the rapid biological and chemical degradation of this compound will likely mitigate this risk significantly. Biodegradation is expected to be the dominant process controlling the fate of soluble, non-volatile organic compounds in soil. cnr.itmethanol.org
Analytical Strategies for Environmental Occurrence and Transformation Monitoring
The detection and quantification of this compound at trace levels in environmental matrices such as water and soil require highly sensitive and selective analytical methods. lcms.czresearchgate.net Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose. bgrci.dechrom-china.com Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been successfully employed, particularly for the analysis of the related compound dithis compound, often in the presence of this compound. chrom-china.comnih.govscholarsresearchlibrary.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the this compound anion by GC is not feasible due to its non-volatile nature. However, GC-MS is highly relevant for monitoring its degradation product, methanol, or for the analysis of dithis compound, which can be an indicator of this compound's origin. A significant challenge in the GC-MS analysis of dithis compound is the thermal decomposition of any residual monothis compound in the hot injector port, which can lead to the formation of dithis compound and artificially high readings. nih.gov To overcome this, derivatization or careful control of injector temperature is necessary. Methods have been developed using deuterated internal standards to improve accuracy and precision. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally more suitable for the direct analysis of polar, non-volatile, and ionic compounds like this compound. lcms.cz Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation. chrom-china.com Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for detection at very low concentrations. In this technique, the this compound ion is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach minimizes interferences from the sample matrix. chrom-china.com Electrospray ionization (ESI) in negative ion mode would be the appropriate ionization technique for the this compound anion.
The table below summarizes key parameters of advanced chromatographic-mass spectrometric methods applicable to the analysis of this compound or related compounds.
| Technique | Target Analyte | Sample Matrix | Key Methodological Details | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| GC-MS | Dithis compound (in presence of Monothis compound) | Technical Materials | Column: DB-624; Detection: Single-quadrupole MS with electron impact (EI) source in selected ion monitoring (SIM) mode. | 0.48 mg/kg | nih.gov |
| GC-MS | Dithis compound | API Intermediate | Extraction with methyl tert-butyl ether; Column: DB-624; Detection: Single-quadrupole MS (EI) in SIM mode. | 1.0 ppm | researchgate.net |
| GC-MS | Dithis compound | Drug Substance | Column: Rtx-624; Detection: MS with EI in SIM mode. | 0.6 µg/g | scholarsresearchlibrary.com |
| UHPLC-MS/MS | Dithis compound (via derivatization) | Tertiary Amine Drugs | Derivatization with aminophenazone; Column: Waters Atlantis HILIC C18; Detection: ESI+ in MRM mode. | 1.15 ng/mL | chrom-china.com |
Isotope Ratio Mass Spectrometry for Source Apportionment
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique used to determine the geographic, chemical, and biological origins of substances by measuring the relative abundance of their isotopes. rsc.orgwikipedia.org This method is particularly valuable in environmental science for source apportionment, which involves identifying and quantifying the contributions of different sources to a specific environmental contaminant. rsc.org The principle behind IRMS-based source apportionment lies in the fact that various physical, chemical, and biological processes can cause localized enrichment or depletion of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ³⁴S/³²S), creating unique isotopic signatures for compounds from different origins. rsc.orgpnnl.gov
In the context of this compound, compound-specific stable isotope analysis (CSIA) serves as a powerful tool to distinguish between different sources and characterize its transformation processes in the environment. researchgate.net By analyzing the stable carbon (δ¹³C) and hydrogen (δ²H) isotope ratios within the this compound molecule, researchers can trace its pathways and origins. researchgate.net For instance, this compound produced from anthropogenic activities might have a different isotopic signature compared to that formed through natural biogeochemical cycles.
To ensure the accuracy and comparability of these measurements across different laboratories, well-characterized isotopic reference materials are essential. researchgate.net Specific this compound salts have been developed and calibrated to serve this purpose for the isotopic analysis of methoxy (B1213986) groups. researchgate.netresearchgate.net These reference materials are crucial for normalizing sample isotopic ratios to international scales, such as Vienna Peedee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen. researchgate.netresearchgate.net
Table 1: Isotopic Values of this compound Reference Materials This table presents the certified delta (δ) values for carbon and hydrogen isotopes of specific this compound reference materials used for the normalization of isotope measurements.
| Reference Material | Isotope Ratio | δ-Value (‰) | Standard |
| HUGB1 | δ¹³C | -50.17 ± 0.08 | V-PDB |
| HUGB4 | δ¹³C | -30.07 ± 0.10 | V-PDB |
| HUGB2 | δ²H | -102.0 ± 1.3 | VSMOW |
| HUGB3 | δ²H | -272.9 ± 1.5 | VSMOW |
Data sourced from Greule et al., 2019 and Greule et al., 2020. researchgate.net
The analysis of sulfur isotopes (δ³⁴S) can also provide critical information for apportioning sources of atmospheric sulfate, a category that includes this compound. mdpi.comacs.org Different sources of sulfur, such as the burning of coal versus oil, have distinct δ³⁴S values, allowing scientists to trace the contributions of various combustion sources to atmospheric sulfate concentrations. mdpi.com By measuring the isotopic composition of this compound in environmental samples (e.g., aerosols, rainwater) and comparing it to the known signatures of potential sources, a quantitative apportionment can be achieved. mdpi.comacs.org
In Situ Spectroscopic Techniques for Environmental Mechanistic Studies
Understanding the reaction mechanisms of this compound in the environment requires analytical methods that can probe its chemical transformations under realistic conditions. In situ spectroscopic techniques, which analyze materials in their natural state without extraction or significant alteration, are indispensable for elucidating these complex processes. semanticscholar.org These methods provide molecular-level insights into the kinetics and products of reactions occurring at interfaces, such as on the surface of atmospheric aerosols. semanticscholar.orgacs.org
The heterogeneous oxidation of this compound by hydroxyl (OH) radicals is a significant atmospheric transformation pathway. acs.org Laboratory studies using in situ techniques have been crucial in determining the kinetics and mechanisms of this process. In one key study, the heterogeneous OH oxidation of sodium this compound was investigated using an oxidation flow reactor. acs.org The decay of this compound and the formation of inorganic sulfur products were quantified, providing direct insight into the reaction's progression. acs.org
Research findings indicate that the reaction initiates with the abstraction of a hydrogen atom from the methyl group (CH₃–) by an OH radical. researchgate.net This is followed by further reactions that can involve self-decomposition or interaction with other atmospheric oxidants like O₂. researchgate.net A significant outcome of this oxidation is the transformation of organic sulfur into inorganic forms. acs.orgnih.gov The process leads to the formation of bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions, which have different chemical properties and environmental impacts than the parent organosulfate. acs.org
Table 2: Kinetic Data for Heterogeneous OH Oxidation of Sodium this compound This table summarizes key kinetic parameters determined from the experimental investigation of sodium this compound oxidation by OH radicals at 75% relative humidity.
| Parameter | Value |
| Heterogeneous OH Reaction Rate | (5.72 ± 0.14) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |
| Effective OH Uptake Coefficient (γeff) | 0.31 ± 0.06 |
| Molar Yield of Inorganic Sulfur (HSO₄⁻ + SO₄²⁻) | 0.62 ± 0.18 |
Data sourced from Kwong et al., 2018, as cited in related studies. acs.orgresearchgate.net
These in situ studies are critical for building accurate atmospheric chemistry models. By providing precise reaction rates and product yields, they help to predict the atmospheric lifetime of this compound and its contribution to the formation of inorganic secondary aerosols, which influence air quality and climate. acs.orgnih.gov
Advanced Analytical Methodologies for Characterization and Quantification of Methyl Sulfate
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques provide detailed insights into the molecular structure and chemical environment of methyl sulfate (B86663), aiding in mechanistic studies and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for understanding the structure and dynamics of molecules, offering valuable mechanistic insights into reactions involving methyl sulfate. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can identify the characteristic signals of the methyl group and the sulfate ester linkage. Studies involving the esterification of sulfuric acid with methanol (B129727) have utilized ¹H NMR to monitor the formation and fate of monothis compound (MMS) and dithis compound (DMS) enovatia.comresearchgate.net. These studies track the time-dependent changes in spectral peak integrals to determine kinetic rate constants, thereby elucidating reaction mechanisms and the stability of these species under various process conditions enovatia.com. For instance, ¹H NMR has been used to observe the conversion of sulfuric acid to monothis compound in methanol, followed by its reversible esterification to dithis compound enovatia.comresearchgate.net. The chemical shift of methyl signals can also be influenced by the surrounding chemical environment, including the presence of counterions or other molecules, which can be leveraged for identification and quantification, as seen in studies of oversulphated chondroitin (B13769445) sulphate nih.govresearchgate.net.
Mass Spectrometry (MS/MS, HRMS) for Reaction Intermediates and Impurities
Mass Spectrometry (MS) techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable for identifying and quantifying this compound and its related species, particularly for detecting reaction intermediates and impurities. The high sensitivity and specificity of MS allow for the analysis of trace amounts of these compounds.
MS/MS : Tandem mass spectrometry provides structural information through fragmentation patterns and is highly effective for targeted quantification. For monothis compound (MMS), LC-MS/MS methods have been developed using electrospray ionization (ESI) in negative ion mode. A common transition monitored is from the precursor ion at m/z 110 to a product ion at m/z 79, enabling sensitive quantification rsc.org. This approach is crucial for determining genotoxic impurities like MMS in active pharmaceutical ingredients (APIs) rsc.orgrsc.org.
HRMS : High-resolution mass spectrometry offers precise mass measurements, allowing for the determination of elemental compositions of unknown intermediates and impurities. This capability is vital for confirming the identity of trace contaminants and reaction byproducts. For example, HRMS can be used in conjunction with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify organosulfates, including this compound copernicus.org.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used for the identification and characterization of this compound through its unique spectral fingerprint. These methods probe the vibrational modes of the molecule, which are sensitive to its functional groups.
IR Spectroscopy : IR spectroscopy can identify characteristic absorption bands associated with the functional groups present in this compound. For sodium this compound, characteristic peaks related to the C–O–S bond have been observed between 1000 and 1020 cm⁻¹, and S–O bonds typically appear around 1073 cm⁻¹ copernicus.org. The S=O stretching vibration in sulfates can be found around 1415-1380 cm⁻¹ and 1200-1185 cm⁻¹ libretexts.org. Studies on ionic liquids containing the this compound anion, such as 1-butyl-3-methylimidazolium this compound, have identified various absorption bands in the IR spectrum corresponding to the cation and the this compound anion researchgate.netresearchgate.net.
Raman Spectroscopy : Raman spectroscopy provides similar vibrational information and is often used for analyzing inorganic and organic sulfates. The symmetric stretch of the sulfate anion (SO₄²⁻) is typically observed in the Raman spectrum around 980 cm⁻¹ rsc.orgosu.edu. For this compound, specific vibrational modes associated with the S–O–C linkage are also detectable. Raman spectroscopy is also valuable for analyzing particle composition, such as in sea spray aerosols, where sulfate signals are prominent rsc.org.
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex matrices and quantifying it with high precision and accuracy.
Gas Chromatography (GC) with Specialized Detectors for Volatile Derivatives
While this compound anion is non-volatile, gas chromatography (GC) can be employed for its analysis after appropriate derivatization to render it volatile. This approach is particularly useful for detecting trace levels of genotoxic impurities.
Derivatization for GC : Dithis compound (DMS), a related compound, is volatile and can be analyzed by GC. Methods often involve derivatization to enhance sensitivity or detectability. For instance, DMS can be derivatized with pentafluorobenzenethiol for GC-MS analysis innovareacademics.in. Another approach involves converting sulfate ions into volatile dithis compound using methyl iodide after conversion to silver sulfate, which can then be analyzed by GC nih.gov. For genotoxic impurity analysis, GC-MS is frequently used, often employing selective ion monitoring (SIM) for enhanced sensitivity scholarsresearchlibrary.com. GC-FID can also be used after derivatization, for example, by reacting DMS with phenol (B47542) to form anisole, which is detectable by FID innovareacademics.in.
Liquid Chromatography (LC) with Diverse Stationary Phases for Non-Volatile Forms
Liquid Chromatography (LC) is highly effective for the separation and quantification of polar and ionic compounds like this compound, which are not amenable to GC without derivatization.
Reversed-Phase Ion-Pair Chromatography : The highly polar and charged nature of the this compound anion makes it suitable for reversed-phase ion-pair chromatography. This technique involves adding an ion-pairing reagent (e.g., tributylamine) to the mobile phase, which forms a neutral ion pair with the analyte, allowing for retention on a reversed-phase column (e.g., C18). LC-MS/MS methods utilizing this approach have been successfully developed for the sensitive determination of monothis compound in pharmaceutical contexts rsc.orgrsc.org. These methods often feature short run times, such as 5 minutes, and require no sample extraction rsc.orgrsc.org.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is another powerful LC technique for separating polar compounds. It utilizes a polar stationary phase (e.g., amide) and a mobile phase rich in organic solvent with a small amount of aqueous buffer. HILIC has been employed for the quantification of organosulfates, including this compound, in ambient aerosols copernicus.org. LC-MS analysis using HILIC is well-suited for these non-volatile species. For example, a HILIC C18 column has been used with an ammonium (B1175870) acetate/formic acid mobile phase for the determination of dithis compound derivatives chrom-china.comnih.gov.
Ion Chromatography (IC) : While not explicitly detailed for this compound in the provided search results, ion chromatography is a standard technique for analyzing ionic species, including sulfate anions, using ion-exchange stationary phases and conductivity detection.
Compound List:
this compound (anion)
Dithis compound (DMS)
Monothis compound (MMS)
Sodium this compound
1-Ethyl-3-methylimidazolium this compound
1,3-dimethylimidazolium (B1194174) this compound
Oversulphated chondroitin sulphate (OSCS)
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a powerful separation technique that relies on the differential migration of analytes in an electric field within a narrow capillary. For charged species like the this compound anion (CH₃OSO₃⁻), separation is primarily governed by their electrophoretic mobility (µep), which is a function of their charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. sciex.com
The this compound anion, being a polar and charged species, is amenable to analysis by CE. While specific methods detailing the direct CE quantification of the this compound anion itself are not extensively detailed in the provided literature, CE is widely employed for the analysis of various anionic compounds. For instance, CE has demonstrated success in separating highly anionic polysaccharides, highlighting its capability to resolve species with significant negative charges. nih.gov Techniques such as micellar electrokinetic chromatography (MEKC), which utilizes surfactants like sodium dodecyl sulfate (SDS), can further enhance the separation of charged analytes by creating pseudo-stationary phases. mdpi.comnih.gov The coupling of CE with mass spectrometry (CE-MS) offers a significant advantage by providing both separation and sensitive detection, enabling the identification and quantification of this compound in complex matrices. mdpi.comnih.gov
Electrochemical and Hybrid Analytical Approaches
Electrochemical techniques, along with hybrid methods that combine separation with electrochemical detection, offer sensitive and selective means for analyzing chemical compounds. These approaches are particularly valuable for understanding redox properties and for multi-dimensional analysis.
Voltammetry for Redox Properties
Voltammetry is a class of electrochemical techniques where the potential applied to a working electrode is systematically varied, and the resulting current is measured. This allows for the investigation of the redox (reduction-oxidation) behavior of electrochemically active species, providing insights into their electron transfer kinetics and characteristic potentials. als-japan.com
The this compound anion (CH₃OSO₃⁻) is generally considered electrochemically stable and does not typically exhibit direct redox activity under standard voltammetric conditions. However, this compound anions often serve as counter-ions in ionic liquids and other electrochemical systems. In these contexts, they can influence the physicochemical properties and the electrochemical response of other redox-active species. Studies have shown that the presence of this compound anions in ionic liquids can affect the diffusion coefficients and formal reduction potentials of probe molecules, such as ferrocene. oup.comcdnsciencepub.com For example, research on azopyridinium compounds indicated that the this compound counter-anion could lead to shifts in the formal reduction potentials of these organic molecules. oup.com Therefore, while this compound itself may not be directly voltammetrically analyzed for its redox properties, its presence can be indirectly observed through its influence on the electrochemical behavior of other analytes.
Hyphenated Techniques for Multi-Dimensional Analysis
Hyphenated techniques integrate separation methodologies with spectroscopic or mass spectrometric detection, providing a powerful platform for comprehensive analysis. These methods allow for the separation of complex mixtures and the subsequent identification and quantification of individual components, offering multi-dimensional analytical data. ajrconline.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of trace impurities, including this compound derivatives. For instance, methods have been developed for the rapid and efficient quantification of monothis compound (MMS) and dithis compound (DMS) using LC-MS/MS. A notable method for MMS employs reversed-phase ion-pair chromatography, achieving a short run time of 5 minutes and demonstrating good recovery, accuracy, and precision. rsc.org These techniques are crucial for impurity profiling in pharmaceutical manufacturing.
Table 1: Quantification Ranges for this compound Impurities
| Analyte | Analytical Technique | Concentration Range (μg mL⁻¹) | Reference |
|---|---|---|---|
| Monothis compound | LC-MS/MS | 2 – 64 | rsc.org |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another significant hyphenated technique that combines the charge-based separation capabilities of CE with the high sensitivity and specificity of MS. This approach is particularly well-suited for analyzing polar and ionic compounds, making it a relevant technique for studying species like the this compound anion. mdpi.comnih.gov
Other hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also employed for the analysis of volatile compounds or analytes that can be derivatized to enhance their volatility and detectability. ajrconline.org Furthermore, elemental analysis techniques like Particle Induced X-ray Emission (PIXE) have been utilized for the quantitative determination of compounds containing the this compound moiety, such as Tiemonium methylsulfate. scientific.net
Spectrophotometric methods have also been developed for the quantification of specific this compound-containing compounds. For example, two spectrophotometric methods were reported for Tiemonium this compound, with Method A providing a linear range of 20-220 μg mL⁻¹ and Method B a range of 3-16 μg mL⁻¹. ijacskros.com
Industrial Applications and Process Chemistry of Methyl Sulfate
Methyl Sulfate (B86663) as a Key Reagent in Polymer Science and Materials Chemistry
Dimethyl sulfate plays a crucial role in the synthesis and modification of polymers, contributing to the development of materials with tailored properties. Its utility extends from initiating polymerization reactions to altering the surface characteristics of finished polymers.
In the realm of polymer chemistry, dithis compound is recognized for its role in initiating cationic polymerization. wikipedia.org Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive and capable of propagating a polymer chain. wikipedia.org Monomers suitable for this process are typically alkenes with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.org Dithis compound can act as a source of methyl cations, which can initiate the polymerization of susceptible monomers.
While dithis compound is a potent methylating agent, its function as a conventional chain transfer agent in radical polymerization is not its primary application. Chain transfer agents are molecules that can react with a growing polymer chain, terminating its growth and initiating a new chain, thereby controlling the molecular weight of the polymer. wikipedia.org Although any molecule with a labile atom that can be abstracted by a growing polymer radical can theoretically act as a chain transfer agent, dithis compound's high reactivity as a methylating agent dominates its chemical behavior in most polymerization systems.
A significant application of dithis compound in materials science is the modification of polymer surfaces to enhance their properties, such as hydrophilicity, biocompatibility, and adhesion. Surface modification is critical in tailoring materials for specific applications, particularly in the biomedical and microfluidics fields.
The process often involves the introduction of functional groups onto the polymer surface. For instance, the surface of polydimethylsiloxane (PDMS), a widely used silicone polymer, can be modified to improve its wettability and reduce nonspecific protein adsorption. ncsu.edu This can be achieved through a multi-step process that may involve plasma treatment to create reactive sites on the PDMS surface, followed by covalent attachment of modifying agents. While dithis compound itself might not be directly applied to the final polymer surface in all cases, it is instrumental in synthesizing the chemical modifiers used in these processes.
By acting as a methylating agent, dithis compound can be used to synthesize a variety of reagents that are then grafted onto polymer surfaces to impart desired functionalities. This indirect role is crucial for developing advanced materials with precisely controlled surface properties.
Role in Fine Chemical Synthesis and Specialty Chemicals Production
Dithis compound is an indispensable reagent in the fine and specialty chemical industries due to its efficiency and cost-effectiveness as a methylating agent. acs.org It is employed in the synthesis of a diverse range of products, including colorants, agrochemicals, and other high-value organic compounds.
The production of many synthetic dyes and pigments involves methylation steps to introduce methyl groups into the chromophoric system, which can fine-tune the color, solubility, and stability of the final product. enovatia.com Dithis compound is widely used for this purpose, facilitating the N-methylation of aromatic amines and other intermediates that are precursors to various classes of dyes. google.com For example, in the manufacturing of certain cationic dyes, dithis compound is used in the quaternization of nitrogen atoms, a key step in forming the final dye structure.
Similarly, in the synthesis of some organic pigments, N-methylation with dithis compound is a critical step to achieve the desired coloristic and performance properties. google.com These pigments are often used as coloring agents for polymeric materials. google.com
Optical brighteners, also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. wikipedia.org The synthesis of many stilbene-based optical brighteners involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives with other reagents. wikipedia.org While not always a direct reactant with the stilbene core, dithis compound is used in the synthesis of various intermediates and modifying agents that are incorporated into the final optical brightener molecule.
The agrochemical industry relies heavily on organic synthesis to produce a wide range of herbicides, insecticides, and fungicides. Dithis compound serves as a key methylating agent in the manufacture of numerous agrochemical intermediates. nih.govcdnsciencepub.com Its high reactivity allows for the efficient introduction of methyl groups into various molecular scaffolds, which is often a crucial step in building the complex structures of active agrochemical ingredients.
For instance, the synthesis of certain pesticides involves the methylation of phenols, amines, or thiols, reactions for which dithis compound is a preferred reagent due to its low cost and high efficiency. acs.orgwikipedia.org The introduction of a methyl group can significantly impact the biological activity and selectivity of the final agrochemical product.
Catalytic Applications in Industrial Processes
Beyond its primary role as a stoichiometric methylating agent, dithis compound also finds application as a catalyst in certain industrial processes. nih.govchemours.com Its ability to act as a Lewis acid-type catalyst has been demonstrated in various organic transformations. rsc.orgrsc.org
One notable catalytic application of dithis compound is in Fischer esterification reactions, where it can be formed in situ from sulfuric acid and methanol (B129727). acs.orgenovatia.comresearchgate.net In these processes, dithis compound can participate in the catalytic cycle to facilitate the esterification of carboxylic acids. acs.orgenovatia.comresearchgate.net
Furthermore, dithis compound has been shown to catalyze acetalization and related reactions of carbonyl compounds. rsc.orgrsc.org It can act as a Lewis acid to activate the carbonyl group, making it more susceptible to nucleophilic attack by alcohols to form acetals or ketals. rsc.orgrsc.org This catalytic activity is significant as it can proceed even in the presence of a base, indicating that dialkyl sulfates function as Lewis acid-type catalysts. rsc.orgrsc.org The catalytic activation is attributed to noncovalent interactions arising from the polar covalent bonds within the dithis compound molecule. rsc.orgrsc.org
Acid Catalysis in Organic Synthesis
While dithis compound is primarily recognized as a methylating agent, its formation and the presence of its precursor, methyl hydrogen sulfate, are integral to certain acid-catalyzed reactions. In processes like Fischer esterification, where an alcohol and a carboxylic acid react to form an ester, a strong acid catalyst is required. When sulfuric acid is used as the catalyst in the presence of methanol, it reacts to form monothis compound (MMS) and subsequently dithis compound (DMS). enovatia.comresearchgate.net
In refluxing methanol, sulfuric acid can be converted to monothis compound in nearly quantitative yield within 45 minutes. enovatia.comresearchgate.net This intermediate, methyl hydrogen sulfate (CH₃OSO₃H), can then participate in the esterification process. The system exists as a complex equilibrium between sulfuric acid, monothis compound, and dithis compound. enovatia.comresearchgate.net Methanesulfonic acid (MSA), another organosulfur compound, is noted for its use as a green acid catalyst in various organic transformations, including esterification and alkylation, due to its strong acidity, low corrosivity compared to other mineral acids, and biodegradability. orientjchem.orgbeilstein-journals.org While distinct from this compound, the catalytic utility of MSA highlights the role of organosulfur acids in synthesis. orientjchem.orgbeilstein-journals.org The formation of this compound species from sulfuric acid and methanol is a key consideration in industrial processes where this combination is used for acid catalysis. enovatia.comreddit.com
Methylation Catalysts in Bulk Chemical Production
Dithis compound ((CH₃)₂SO₄) is a powerful and widely utilized methylating agent in the bulk chemical industry, valued for its high reactivity and low cost. wikipedia.orgvinyl.hu It is employed to transfer a methyl group to a variety of nucleophilic substrates, primarily through an Sₙ2 reaction mechanism. wikipedia.org This makes it a cornerstone reagent in the manufacturing of numerous commercial products. glorichemical.comxrctcl.com
Key applications include:
O-methylation: Used for the methylation of phenols and alcohols. For example, it is used to convert phenols to their corresponding methyl ethers (anisoles), which are often precursors for fragrances and pharmaceuticals. wikipedia.orgsmolecule.comacs.org
N-methylation: Employed in the synthesis of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org Quaternized fatty ammonium compounds, for instance, are used as surfactants and fabric softeners. wikipedia.org
S-methylation: Reacts readily with thiolate salts to produce methyl thioethers. wikipedia.org
The industrial preference for dithis compound stems from its economic advantages and high efficiency. wikipedia.org However, due to its toxicity, alternatives are sometimes considered. wikipedia.org A comparison with other common methylating agents reveals a trade-off between reactivity, cost, and safety. wikipedia.orgrsc.org
| Agent | Formula | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Dithis compound (DMS) | (CH₃)₂SO₄ | Low cost, high reactivity. wikipedia.org | High toxicity. wikipedia.orgglorichemical.com |
| Methyl Iodide | CH₃I | Less hazardous than DMS, effective for O-methylation. glorichemical.com | More expensive than DMS. glorichemical.com |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Much lower toxicity, considered a "greener" alternative. wikipedia.org | Far less reactive than DMS. wikipedia.org |
| Methanol | CH₃OH | Low cost, low toxicity. rsc.org | Requires catalytic activation, less efficient in many cases. rsc.org |
Process Design and Optimization in Industrial-Scale Production
The industrial-scale production of this compound requires careful process design and optimization to ensure safety, efficiency, and product purity. The predominant commercial manufacturing method involves the continuous reaction of dimethyl ether with sulfur trioxide. wikipedia.org
CH₃OCH₃ + SO₃ → (CH₃)₂SO₄
This reaction is highly efficient and direct. Optimization of this process focuses on maximizing yield and throughput while managing the inherent risks associated with the highly reactive and toxic nature of the chemicals involved.
Reactor Design and Process Intensification
The synthesis of this compound is highly exothermic, which poses significant challenges for reactor design and temperature control. cetjournal.it Inadequate heat removal can lead to non-uniform temperature profiles, promoting side reactions that reduce product quality and can compromise the safety and lifespan of the equipment. researchgate.net
Traditional industrial setups often rely on batch or semi-batch reactors. cetjournal.it However, modern process intensification strategies advocate for a "shift to continuous" manufacturing to enhance safety and efficiency. cetjournal.it
Key Reactor Design Considerations:
Heat Transfer: Reactors must have a high surface-area-to-volume ratio to facilitate efficient heat removal. Multi-tubular fixed-bed reactors and shell-and-tube configurations are common solutions for managing exothermic reactions. researchgate.netmdpi.com
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots." researchgate.net
Continuous Flow Reactors: Process intensification can be achieved by using continuous-flow reactors, such as tubular reactors or microreactors. cetjournal.itresearchgate.net These systems offer superior heat and mass transfer compared to conventional batch reactors, allowing for better temperature control and safer operation with smaller reaction volumes (hold-up). cetjournal.itresearchgate.net The use of microchannel reactors, for example, has been shown to be advantageous for other industrial sulfonation processes. researchgate.net
The move from batch to continuous processes, such as a series of tubular reactors or continuous stirred-tank reactors (CSTRs), allows for a reduction in the use of solvents that often act as thermal sinks, thereby increasing the environmental sustainability of the synthesis. cetjournal.it
Downstream Processing and Purification Methodologies
Following synthesis, the crude this compound must undergo downstream processing to remove impurities and meet quality specifications. Downstream processing involves several stages, including product isolation, purification, and polishing. chromnet.net
For this compound, key impurities often include residual acids (like sulfuric acid or methyl hydrogen sulfate) and metal ions. google.com
Purification Methods:
Neutralization and Filtration: A common industrial purification method involves neutralizing the crude product with an alkaline substance. google.com Sodium carbonate or sodium bicarbonate can be added to the crude this compound under controlled temperatures (e.g., not exceeding 28°C) to neutralize acidity. google.com This process also effectively reduces the content of iron ions. google.com After a period of stirring, the solid byproducts are removed by filtration, yielding a purified dithis compound product with a higher ester content and improved color. google.com This method can achieve product yields higher than 98%. google.com
Crystallization: Crystallization is another effective purification technique used for related compounds like methyl ester sulfonates (MES). nih.gov By dissolving the crude product in a suitable solvent (ethanol is often preferred over methanol to avoid side reactions) and then inducing crystallization, a product with significantly higher purity can be obtained. nih.gov This process is effective at removing moisture and other impurities while increasing the active content. nih.gov
Washing and Waste Treatment: Excess dithis compound remaining after a chemical synthesis process can be destroyed or "quenched" by washing with an aqueous basic solution, such as sodium hydroxide (B78521). acs.org This hydrolysis converts the dithis compound into sodium sulfate and methanol, minimizing waste and rendering the final mixture non-mutagenic. acs.org
The selection of a specific purification methodology depends on the initial purity of the crude product and the final quality requirements for its intended industrial application.
Theoretical and Computational Chemistry of Methyl Sulfate and Its Interactions
Electronic Structure and Bonding Analysis
The electronic structure and bonding within methyl sulfate (B86663) are critical for understanding its chemical behavior. Computational chemistry provides powerful tools to probe these aspects at an atomic level.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are widely employed to investigate the fundamental properties of molecules like methyl sulfate. These methods allow for the optimization of molecular geometries, the calculation of electronic energies, and the determination of various electronic properties. Studies often utilize functionals such as B3LYP, M06-2X, and PBE0, in conjunction with a range of basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve accurate results tandfonline.commdpi.commjcce.org.mkwu.ac.theurjchem.comresearchgate.netrsc.org.
These calculations provide detailed information on the molecule's equilibrium geometry, bond lengths, bond angles, and vibrational frequencies mdpi.commjcce.org.mkwu.ac.th. Furthermore, DFT calculations can predict thermodynamic parameters such as electronic energy, enthalpy, and Gibbs free energy, offering insights into the molecule's stability tandfonline.commdpi.comresearchgate.net. The electronic structure is further characterized by parameters like the HOMO-LUMO gap, chemical hardness, and softness, which are indicative of the molecule's reactivity and charge transfer capabilities tandfonline.commdpi.comresearchgate.net. For instance, studies on related sulfate compounds have employed DFT to explore conformational landscapes and reaction pathways researchgate.net.
Table 1: Common Computational Methods and Properties for this compound Related Systems
| Methodology (DFT Functional/Basis Set) | Properties Calculated | Reference Focus | Citation(s) |
| B3LYP / 6-31G+(d,p) | Electronic energy, enthalpy, Gibbs free energy, HOMO-LUMO gap, hardness, softness, chemical potential, dipole moment, atomic partial charge, MEP | Geometry optimization, electronic structure, reactivity descriptors | tandfonline.com |
| B3LYP / 6-311++G(d,p) | Optimized geometry, vibrational frequencies, NBO, MEP, HOMO-LUMO energies, electronic absorption spectra | Molecular structure, vibrational analysis, electronic characteristics | mdpi.comwu.ac.thresearchgate.net |
| M06-2X / 6-311+G(d,p) | Conformational analysis, reaction pathways, activation energies | Conformation, reaction mechanisms | researchgate.net |
| DFT (various functionals) | Electronic structure, bonding patterns, dissociation energies, excitation energies | Fundamental electronic properties, chemical bonding | rsc.org |
| DFT/PCM | Solvent effects on electronic properties, reaction energies | Solvation effects on reactivity | researchgate.netnih.gov |
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory and charge distribution analyses provide a deeper understanding of the electronic environment within this compound. Calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity and charge transfer processes tandfonline.commdpi.comresearchgate.net. The HOMO-LUMO gap, a measure of the energy required to excite an electron, is a key indicator of a molecule's stability and reactivity tandfonline.commdpi.com.
Charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom within the molecule tandfonline.commdpi.comwu.ac.thresearchgate.net. For this compound, these analyses typically show a significant positive charge on the sulfur atom and negative charges on the oxygen atoms, reflecting the electronegativity differences and the polar nature of the sulfate group. The methyl group also exhibits a specific charge distribution that influences its interactions tandfonline.comresearchgate.net. Molecular Electrostatic Potential (MEP) maps further illustrate the distribution of electron density, highlighting regions prone to electrophilic or nucleophilic attack tandfonline.commdpi.comwu.ac.th.
Table 2: Molecular Orbital and Charge Distribution Descriptors for this compound Systems
| Descriptor | Typical Description/Role | Relevance to this compound | Citation(s) |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; indicates reactivity/stability. | Predicts ease of electron transfer, chemical reactivity, and electronic excitation. | tandfonline.commdpi.comresearchgate.net |
| Mulliken Partial Charges | Net charge assigned to each atom based on overlap integrals. | Reveals polar nature of S-O bonds, positive charge on S, negative charges on O, distribution in CH₃. | tandfonline.comwu.ac.thresearchgate.net |
| Natural Bond Orbital (NBO) | Analyzes orbital interactions, delocalization, and hyperconjugation. | Explains bonding stability, donor-acceptor interactions, and the nature of chemical bonds. | tandfonline.commdpi.commjcce.org.mkresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density distribution, indicating regions of positive (electrophilic attack) and negative (nucleophilic attack) potential. | Identifies reactive sites for intermolecular interactions and chemical reactions. | tandfonline.commdpi.comwu.ac.th |
Intermolecular Interactions and Solvation Phenomena
The behavior of this compound in condensed phases is significantly influenced by intermolecular forces and solvation effects. Computational studies help to characterize these interactions.
Hydrogen Bonding and Van der Waals Interactions
Table 3: Intermolecular Forces Relevant to this compound
| Force Type | Nature | Strength (Relative) | Role in this compound Interactions | Citation(s) |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom bonded to an electronegative atom and another electronegative atom. | Moderate to Strong | Potential interaction with polar solvents (e.g., water), biological molecules, or other anions. | nih.govharvard.eduresearchgate.netlibretexts.org |
| Van der Waals Forces | Electrostatic attractions due to temporary or induced dipoles (London dispersion, dipole-dipole). | Weak | Contribute to overall solvation, molecular packing, and weak non-specific interactions. | nih.govharvard.edulibretexts.orgmdpi.com |
| Tetrel Bond | Interaction involving a Lewis acid center (e.g., Group 14 element) and a Lewis base. | Variable | May occur with methyl groups, particularly with electron-deficient acceptors. | mdpi.com |
Solvent Effects on Reactivity and Conformation
Solvents significantly influence the reactivity and conformational preferences of molecules. For this compound, understanding solvent effects is crucial for predicting its behavior in various chemical and biological environments. Computational methods, such as the Polarizable Continuum Model (PCM) and explicit solvent simulations, are used to model these effects researchgate.netnih.govfrontiersin.org.
Table 4: General Solvent Effects on Reactivity and Conformation
| Solvent Type | Polarity | Effect on Reactivity/Conformation | Example Context | Citation(s) |
| Polar Protic | High | Stabilizes charged intermediates (e.g., carbocations in SN1) and transition states; can solvate anions. | SN1 reactions, stabilization of ionic species. | libretexts.org |
| Polar Aprotic | High | Enhances nucleophile reactivity (SN2) by not strongly solvating anions; can stabilize polar transition states. | SN2 reactions, reactions involving strong nucleophiles. | libretexts.org |
| Nonpolar | Low | Minimal solvation of charged species; may favor reactions with less polar transition states or reactants. | Reactions in nonpolar media. | nih.govresearchgate.net |
| Water/DMSO (Polar) | High | Can increase activation free energy in methyl transfer reactions by stabilizing transition states or intermediates. | Methyl transfer reactions, solvation of ions. | nih.gov |
Prediction of Spectroscopic Properties from First Principles
First-principles calculations are vital for interpreting and predicting the spectroscopic properties of this compound, aiding in its identification and characterization.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be computationally predicted by calculating harmonic vibrational frequencies using DFT mdpi.commjcce.org.mkwu.ac.th. These calculations allow for the assignment of specific vibrational modes to functional groups within the molecule. For methyl hydrogen sulfate, specific vibrational modes, such as the OSO symmetric stretch, have been identified through experimental and computational studies acs.org.
Electronic absorption spectra, typically measured using UV-Visible spectroscopy, can be predicted using time-dependent DFT (TD-DFT) calculations eurjchem.comresearchgate.net. These methods compute electronic transitions between molecular orbitals, providing theoretical spectra that can be compared with experimental data to understand the electronic configuration and excitation energies of this compound eurjchem.comresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are valuable. DFT calculations can predict chemical shifts and coupling constants, aiding in the assignment of NMR signals to specific atoms and providing detailed structural information wu.ac.th. While direct NMR prediction results for this compound were not explicitly detailed in the provided searches, it is a standard application of computational chemistry for organic molecules.
Furthermore, computational methods can be used to predict mass spectra, particularly electron ionization (EI) mass spectra, by simulating fragmentation pathways and calculating ionization excess energies acs.org.
Table 5: Spectroscopic Property Prediction via First Principles
| Spectroscopic Technique | Property Predicted | Computational Method(s) | Relevance to this compound | Citation(s) |
| FT-IR / Raman | Vibrational Frequencies, Band Intensities | DFT, Ab Initio (e.g., B3LYP) | Identification of functional groups (e.g., S=O, C-O, C-H stretches), molecular structure confirmation. | mdpi.commjcce.org.mkwu.ac.thresearchgate.netacs.org |
| UV-Visible | Electronic Transitions, Absorption Maxima | TD-DFT | Understanding electronic excitation energies, predicting absorption spectra. | eurjchem.comresearchgate.net |
| NMR | Chemical Shifts, Coupling Constants | DFT | Elucidating molecular structure, confirming atom connectivity, studying electronic environment. | (General application) |
| Mass Spectrometry (EI) | Fragmentation Patterns, Ion Energies | QET, RRKM, Ab Initio, DFT | Predicting fragment ions and their relative abundances, aiding in molecular identification. | acs.org (Methodology) |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical aspect of molecular structure elucidation and characterization. Computational methods, primarily Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) approach, have become indispensable tools for this purpose acs.orgresearchgate.netresearchgate.net. These techniques allow for the calculation of shielding tensors, which directly influence the observed chemical shifts, providing atomic-level information about the electronic environment of nuclei acs.org.
Commonly employed DFT functionals, such as B3LYP, when combined with appropriate basis sets like cc-pVDZ or 6-31G(d), offer a favorable balance between computational cost and predictive accuracy for NMR chemical shifts acs.orgresearchgate.netresearchgate.net. Other functionals, like PBE1PBE with the aug-cc-pVDZ basis set, have also demonstrated good performance in predicting ¹³C NMR chemical shifts researchgate.net. To further enhance the reliability of these predictions, empirical correction terms and linear regression analyses are often applied to account for systematic errors inherent in the computational models acs.orgresearchgate.netresearchgate.net. These refined computational strategies are vital for assigning complex NMR spectra and confirming molecular structures, especially when experimental data alone may be ambiguous acs.orgresearchgate.net.
Vibrational Frequency Calculations
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides crucial information about molecular structure and bonding. Computational methods, primarily DFT, are extensively used to calculate vibrational frequencies, enabling the assignment of experimental spectral bands and the validation of molecular geometries uc.ptacs.orgrsc.orgmdpi.com. These calculations can range from harmonic approximations to more sophisticated anharmonic treatments, aiming to match experimental accuracy rsc.org.
Dithis compound (DMSO₄) has frequently served as a benchmark molecule in studies focused on developing and validating computational methods for predicting the vibrational spectra of sulfated compounds uc.ptrsc.org. Common DFT functionals utilized in these studies include B3LYP, CAM-B3LYP, and PBE0, often in conjunction with basis sets such as 6-311++G(d,p) or 6-311++G(2df,2pd) uc.ptacs.orgrsc.org. The calculated vibrational frequencies are compared against experimental FT-IR data, with the goal of achieving agreement within a few wavenumbers of the observed spectra uc.ptrsc.org. Furthermore, vibrational frequency calculations are essential for confirming that optimized molecular geometries correspond to true energy minima by ensuring the absence of imaginary frequencies acs.org.
Table 1: Computational Parameters for Vibrational Frequency Analysis of this compound-Related Systems
| Compound/System Studied | DFT Functional | Basis Set | Level of Theory | Key Findings/Purpose | Reference |
| Dithis compound (DMSO₄) | B3LYP | 6-311++G(d,p) | Harmonic | Conformational and vibrational analysis, comparison with FT-IR spectra. | uc.pt |
| Ionic Liquid Ion Pairs | B3LYP | 6-311++G(d,p) | Harmonic | Geometry optimization and vibrational frequency calculation to confirm stable structures (no imaginary frequencies). | acs.org |
| Sulfated Compounds | CAM-B3LYP, PBE0 | 6-311++G(2df,2pd) | Anharmonic | Benchmark for vibrational frequency prediction, comparison of harmonic vs. anharmonic calculations. | rsc.org |
| Y₂O₂SO₄ | DFT (various) | Not specified | Harmonic | Calculation of vibrational modes for sulfate ions and structural units. | mdpi.com |
Reaction Pathway Prediction and Mechanistic Confirmation via Computation
Computational chemistry plays a pivotal role in elucidating reaction mechanisms and predicting reaction pathways, offering detailed insights into the elementary steps and transition states involved. Quantum chemical (QC) computations, predominantly DFT, are employed to calculate critical thermodynamic and kinetic parameters, such as energy barriers, bond dissociation energies (BDEs), and free energies of activation and reaction nih.govacs.orgresearchgate.net.
These computational studies are instrumental in identifying transient intermediates and transition states, thereby supporting and validating experimental observations nih.govaip.org. For instance, DFT calculations have been utilized to predict the structures of reactants, products, and transition states in reactions involving this compound derivatives, guiding experimental development and characterization aip.org. Specifically, DFT has been applied to investigate hydrogen abstraction pathways in alkyl sulfates, including this compound, by calculating energy barriers and BDEs to understand their reactivity acs.org. The integration of computational tools with experimental data allows for a comprehensive understanding of chemical reactivity and the design of more efficient catalytic systems nih.govresearchgate.netox.ac.uk.
Table 2: Computational Approaches for Reaction Pathway Prediction involving this compound Systems
| Reaction System/Type | Computational Method | Key Calculations Performed | Role of Computation | Reference |
| Eugenol to Methyleugenol conversion (using DMSO₄) | DFT/B3LYP/6-31(g) | Structure optimization, energies of species, prediction of transition states. | Guiding experimental development, predicting reactant/product/transition state species, mechanistic insight into nucleophilic substitution. | aip.org |
| Oxidation of Alkyl Sulfates (e.g., this compound) | DFT | Energy barriers (ΔG<0xE2><0x82><0x93>), Bond Dissociation Energies (BDEs) for hydrogen abstraction. | Supporting findings on reactivity, understanding deactivating role of sulfur functional groups. | acs.org |
| General Reaction Mechanism Elucidation | DFT, QC Computations | Thermodynamic/kinetic properties of elementary reactions, reaction pathways, transition states. | Identifying intermediates, supporting chemical analyses, predicting aqueous phase reactivity, complementing experimental mechanistic studies. | nih.govresearchgate.net |
| Development of Reaction Mechanism Elucidation Tools | DFT, ML | Reaction path finding, transition state finding, reactive potentials. | Automating elucidation of reaction mechanisms, rationalizing reactivity, guiding synthetic efforts. | ox.ac.uk |
Compound List:
this compound (MeSO₄⁻)
Dithis compound (DMSO₄)
Regulatory Frameworks and Policy Implications for Methyl Sulfate Management Excluding Safety/health
International and National Regulations on Industrial Manufacturing and Use
The manufacturing and industrial application of methyl sulfate (B86663) are subject to stringent international and national chemical control regulations. These frameworks are primarily focused on ensuring that the substance is managed in a way that prevents environmental contamination.
In the European Union, methyl sulfate is regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. shimadzu-medical.eu Under REACH, manufacturers and importers of this compound in quantities of 10 tonnes or more per year are required to conduct a chemical safety assessment. europa.eu Furthermore, due to its classification as a carcinogenic substance (Article 57a), dithis compound is included on the Candidate List of Substances of Very High Concern (SVHC) for Authorisation. nih.gov This inclusion triggers legal obligations for companies using the substance.
In the United States, several federal statutes govern the management of this compound. The Environmental Protection Agency (EPA) regulates this compound under various programs:
Clean Air Act (CAA): this compound is listed as a hazardous air pollutant (HAP), which means that facilities manufacturing or using it are subject to National Emission Standards for Hazardous Air Pollutants (NESHAP). nih.gov
Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): This act designates this compound as a hazardous substance with a reportable quantity (RQ) of 100 pounds, requiring spills of this amount or more to be reported to federal authorities. nih.govnoaa.gov
Resource Conservation and Recovery Act (RCRA): this compound is listed as a hazardous waste (waste code U103), subjecting its disposal to strict management and treatment standards. nih.govnoaa.gov
Toxic Substances Control Act (TSCA): Manufacturers, importers, and processors of this compound are required to submit unpublished health and safety studies to the EPA. nih.gov
Additionally, commercial products containing dithis compound are often designated as toxic waste and are subject to regulations concerning their handling, transport, treatment, storage, and disposal. inchem.org
Table 1: Key Regulations Governing this compound in the EU and US
| Regulation/Act | Jurisdiction | Key Provisions for this compound |
|---|---|---|
| REACH (EC) No 1907/2006 | European Union | Registration required for >10 tonnes/year; Listed as a Substance of Very High Concern (SVHC). europa.eunih.gov |
| Clean Air Act (CAA) | United States | Listed as a Hazardous Air Pollutant (HAP). nih.gov |
| CERCLA | United States | Designated as a hazardous substance with a 100-pound reportable quantity. nih.govnoaa.gov |
| RCRA | United States | Listed as a hazardous waste (U103). nih.govnoaa.gov |
| TSCA | United States | Requires submission of health and safety studies. nih.gov |
Environmental Release Permitting and Monitoring Guidelines
To control the discharge of this compound into the environment, industrial facilities are required to obtain environmental permits that establish specific limits and monitoring requirements for their emissions to air and water.
Environmental releases of this compound primarily occur through waste streams from its production and use as a methylating agent. nih.gov In the United States, the EPA's Toxics Release Inventory (TRI) tracks the environmental releases of this compound from industrial facilities. nih.gov These releases are predominantly in the form of air emissions. nih.gov
Permits issued under the Clean Air Act regulate these air emissions, and New Source Performance Standards (NSPS) may apply to manufacturing facilities to control volatile organic compound (VOC) emissions. nih.gov
For wastewater discharges, facilities are subject to permitting requirements under the Clean Water Act's National Pollutant Discharge Elimination System (NPDES). However, due to the rapid hydrolysis of this compound in water, the focus of risk assessment and monitoring often shifts to its hydrolysis products, monothis compound and methanol (B129727). who.int
Monitoring guidelines necessitate sensitive analytical methods to detect low concentrations of this compound in environmental media. Gas chromatography (GC) and liquid chromatography (LC) are common techniques used for this purpose. who.int The lowest reported detection limit using a GC procedure is 0.026 mg/m³ for a 1-liter air sample. who.int
Best Available Technologies (BAT) for Minimizing Environmental Footprint
To comply with regulatory limits and minimize environmental impact, industries are encouraged or required to implement Best Available Techniques (BAT). For the production of large volume organic chemicals like this compound, the European Union has established a BAT Reference Document (BREF) under the Industrial Emissions Directive. europa.eueuropa.euresearchgate.net
The key principles of BAT for the organic chemical industry focus on integrated pollution prevention and control, aiming to reduce emissions to air and water, improve energy and resource efficiency, and minimize waste. europa.euumweltbundesamt.de
Specific BAT for minimizing the environmental footprint of processes involving this compound include:
Enclosed Systems: Manufacturing and using this compound in closed systems is a primary technique to minimize fugitive emissions to the air. who.int These systems are often run under negative pressure to ensure that any leaks are contained. epa.gov
Process Optimization: Techniques such as "green chemistry" focus on alternative synthetic routes and reaction conditions to utilize more environmentally friendly processes. epa.ie
Waste Gas Treatment: Emissions to the air can be controlled through various techniques, including thermal oxidation, scrubbing, and adsorption. umweltbundesamt.de
Wastewater Management: Given the rapid hydrolysis of this compound, wastewater treatment strategies focus on its degradation products. who.int A prudent approach involves hydrolytic cleavage of monothis compound before the wastewater treatment plant, leaving only inorganic sulfate in the waste stream. who.int
Table 2: Best Available Technologies for Environmental Protection in this compound Processes
| Technology/Technique | Environmental Objective | Description |
|---|---|---|
| Closed-loop manufacturing and handling | Minimize air emissions | Containing the process to prevent the escape of fugitive emissions of this compound. who.int |
| Process automation and control | Enhance efficiency and reduce waste | Utilizing advanced control systems to optimize reaction conditions and minimize byproduct formation. |
| Alkaline scrubbing of waste gas | Air pollution control | Using alkaline solutions to neutralize and remove acidic components and residual this compound from air streams. |
| Hydrolysis of wastewater | Water pollution control | Promoting the rapid breakdown of this compound into less harmful substances (methanol and sulfuric acid) before discharge. who.int |
Methodologies for Environmental Risk Assessment (Focused on Persistence, Mobility, Bioaccumulation - PBT, not Ecotoxicity)
Environmental risk assessment for chemicals like this compound often involves evaluating their Persistence, Bioaccumulation, and Toxicity (PBT) properties. Under regulations like REACH, a PBT assessment is a critical component of the chemical safety assessment. europa.eu
Persistence (P): Persistence refers to the length of time a substance remains in the environment before being degraded. The assessment of persistence is typically based on the substance's half-life in various environmental compartments such as water, soil, and sediment. chemsafetypro.com
This compound is not considered persistent. It hydrolyzes rapidly in the presence of water or in moist soils. nih.govcanada.ca
The half-life of this compound in water is approximately 1.2 hours. nih.gov
In the atmosphere, it is degraded by reacting with water, with a half-life of over 30 minutes. nih.gov
Due to its rapid degradation, it is not subject to long-range transport. canada.ca
Based on these characteristics, this compound does not meet the criteria for persistence as defined in regulations such as the Canadian Environmental Protection Act (CEPA) 1999 Persistence and Bioaccumulation Regulations. canada.ca
Mobility (M): Mobility describes the potential of a substance to move through environmental compartments, such as leaching from soil into groundwater. nih.gov It is often assessed using the organic carbon-water partition coefficient (Koc). nih.gov A low Koc value indicates high mobility. For this compound, its low adsorption potential suggests that if released to soil, it would be highly mobile. canada.ca However, its rapid hydrolysis is the dominant process, limiting its transport through the soil. canada.ca
Bioaccumulation (B): Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its loss. It is often predicted using the octanol-water partition coefficient (log Kow) or measured by the bioconcentration factor (BCF). vurup.sk
This compound has a low potential to bioaccumulate. canada.ca
The predicted log Kow is low, suggesting a low affinity for fatty tissues where bioaccumulation typically occurs. canada.ca
Modeled bioconcentration factor (BCF) values are also low, supporting the low bioaccumulation potential. canada.ca
Therefore, according to PBT assessment criteria, this compound is not considered to be persistent or bioaccumulative. canada.ca
Table 3: PBT Assessment Profile for this compound
| PBT Parameter | Assessment Finding | Key Data Point |
|---|---|---|
| Persistence | Not Persistent | Half-life in water is approximately 1.2 hours. nih.gov |
| Mobility | Potentially Mobile, but Limited by Degradation | Low adsorption potential, but rapid hydrolysis is the dominant fate process. canada.ca |
| Bioaccumulation | Low Potential | Low predicted log Kow and modeled BCF values. canada.ca |
Emerging Research Frontiers and Future Directions in Methyl Sulfate Chemistry
Development of Green and Sustainable Synthetic Methodologies
The development of green and sustainable synthetic methodologies in chemistry aims to reduce the environmental impact of chemical processes. For methyl sulfate (B86663), research is focused on creating safer, more efficient, and waste-minimizing synthetic routes. A key aspect of this is the move towards solvent-free reactions and the use of less hazardous reagents.
One innovative approach involves the regioselective methylation of salicylic acid to produce methyl salicylate, a principal component of wintergreen oil. A novel, solvent-free procedure utilizes dimethyl sulfate [DMS] as both the methylating agent and the solvent, with sodium bicarbonate as a selective base. who.intgoogle.com This method achieves a 100% conversion rate and a 96% yield of methyl salicylate, demonstrating high efficiency while minimizing waste. who.intgoogle.com The excess DMS is treated with aqueous sodium hydroxide (B78521), converting it into sodium sulfate, a useful desiccant, thereby reducing hazardous waste. who.intgoogle.com
Another strategy for greener synthesis is the utilization of industrial waste products. A method has been developed to synthesize anisole using methyl sodium sulfate waste residue, which is a byproduct from the production of hemiacetal or vitamin B1. nih.gov This process uses water as a solvent instead of organic solvents and replaces the highly toxic dithis compound with the less hazardous waste residue as the methylation raw material. nih.gov The reaction conditions are mild, and the process generates no wastewater, other residues, or waste gas, embodying the principles of a circular economy. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis of Methyl Salicylate | Uses Dithis compound as both reagent and solvent; Sodium Bicarbonate as base. | High conversion (100%) and yield (96%); Waste minimization by converting excess DMS to Na2SO4. | who.intgoogle.com |
| Anisole Synthesis from Waste Residue | Utilizes methyl sodium sulfate waste residue; Water as solvent. | Replaces toxic DMS; No generation of wastewater or other residues; Mild reaction conditions. | nih.gov |
| Comparative Metrics | Assessment of methylating agents (DMS, DMC, etc.) based on atom economy and mass index. | Provides a quantitative basis for selecting greener reagents to reduce material flow and waste. | researchgate.net |
Novel Applications in Advanced Materials and Nanotechnology
This compound and its derivatives are integral to the development of advanced materials and nanotechnology, primarily due to their role as versatile methylating agents and as components in functional materials. Their unique properties are leveraged to create specialized polymers, ionic liquids, and other nanostructured materials.
A significant application lies in the synthesis of ionic liquids (ILs). This compound anions are key components in various ILs, which are valued for their low melting points, high thermal stability, and excellent solubility. who.int These properties make them suitable for a wide range of applications, including catalysis, electrochemistry, and separation processes. For instance, nanostructured sulfonated catalysts, such as 3-methyl-1-sulfo-1H-imidazolium metal chlorides, which contain both Lewis and Brønsted acidic sites, have been developed for use in organic reactions. researchgate.net
In polymer science, dithis compound serves as a crucial reagent for modifying the properties of polymers. who.int It is used to synthesize specialized monomers and can function as an initiator in certain polymerization processes. An important example is the creation of cellulose sulfate, an inorganic ester of cellulose, by reacting cellulose with a sulfating agent like sulfuric acid. mdpi.com Cellulose sulfate has various industrial applications, including in the production of textiles, disposable medical devices, and artificial membranes. mdpi.com The modification of natural polymers like cellulose demonstrates how this compound chemistry contributes to creating materials with tailored functionalities. These advanced materials are finding applications in diverse fields, from future energy and biosensing devices to healthcare and environmental remediation. pnas.org
| Application Area | Specific Use of this compound Derivative | Resulting Material/Product | Key Properties/Function | Reference |
|---|---|---|---|---|
| Ionic Liquids | As a key anion component. | Various ionic liquids (e.g., 3-methyl-1-sulfo-1H-imidazolium chlorides). | Low melting point, high thermal stability, good solubility for catalysis and electrochemistry. | who.intresearchgate.net |
| Polymer Science | As a methylating agent and modifier. | Specialized monomers and polymers. | Alters polymer properties for specific functions. | who.int |
| Biopolymer Modification | In the synthesis of cellulose sulfate. | Cellulose sulfate. | Used in textiles, medical devices, and artificial membranes. | mdpi.com |
Mechanistic Insights into Complex Environmental Biotransformation Processes
Understanding the environmental fate of this compound is crucial for assessing its ecological impact. The primary transformation process for dithis compound (DMS) in the environment is not biological but rather a rapid chemical reaction with water. who.int
Dithis compound rapidly decomposes upon contact with water through hydrolysis. who.intnih.gov This abiotic process yields methanol (B129727) and this compound as the primary products. who.int The hydrolysis is particularly fast in alkaline solutions. inchem.org In aquatic environments, the half-life for this hydrolysis is estimated to be just 1.15 hours, meaning that volatilization, adsorption to sediment, and bioconcentration are not significant environmental fate processes for the parent compound. nih.gov
While direct biodegradation of dithis compound is limited due to its rapid hydrolysis, the biotransformation of its breakdown products, particularly the sulfate ion, is a well-understood environmental process. Sulfate-reducing bacteria (SRB) are largely responsible for the metabolism of sulfate in anaerobic environments. nj.gov These bacteria can utilize sulfate as an electron acceptor in the degradation of organic matter. For instance, research on the anaerobic degradation of naphthalene by sulfate-reducing cultures has shown that the process involves methylation and subsequent oxidation, with sulfate acting as the terminal electron acceptor. nih.govuni-konstanz.de The study of these processes provides mechanistic insights into how the sulfate component of this compound is cycled within ecosystems after the initial hydrolysis of the parent molecule. The complete biotransformation can ultimately mineralize organic compounds into less complex byproducts like carbon dioxide and water. iwaponline.com
Advanced Remediation and Abatement Technologies for Environmental Contamination
Due to its toxicity, the effective remediation of this compound contamination is a significant environmental concern. Advanced technologies focus on both the treatment of spills and the abatement of the compound from industrial wastewater.
For spills and concentrated waste, chemical destruction through alkaline hydrolysis is a validated and effective method. nih.gov Dithis compound can be completely degraded using solutions of sodium hydroxide (1 mol/L), sodium carbonate (1 mol/L), or ammonium (B1175870) hydroxide (1.5 mol/L). nih.gov The reaction with sodium hydroxide or sodium carbonate yields methanol, while the reaction with ammonium hydroxide produces methylamine, dimethylamine, trimethylamine, and methanol. nih.gov The reaction times vary depending on the solvent matrix but are generally rapid, ranging from 15 minutes to one day. nih.gov For industrial waste disposal, incineration in a furnace equipped with an afterburner and an alkali scrubber is a recommended method. nih.gov
For treating industrial wastewater containing this compound or related sulfur compounds, a range of advanced technologies is available. These include:
Adsorption: This process uses porous, adsorbent media like granular activated carbon or modified clays (B1170129) to capture contaminants. mdpi.comsamcotech.com Adsorption is particularly effective for removing sulfates at lower concentrations. samcotech.com
Biological Treatment: Activated sludge (AS) systems can be used to treat wastewater containing sulfur compounds like dimethyl sulfoxide (DMSO). researchgate.netcapes.gov.br After an acclimation period, AS can achieve high removal efficiencies for Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). researchgate.netcapes.gov.br In these processes, the sulfur in the organic compound is typically oxidized to sulfate. researchgate.net
Advanced Oxidation Processes (AOPs): Techniques like Fenton treatment, which uses hydrogen peroxide and an iron catalyst, can be employed as a pre-treatment to increase the biodegradability of the wastewater before it enters a biological treatment stage. researchgate.net Sulfate radical-based AOPs are also effective in degrading a variety of organic contaminants. iwaponline.com
Membrane Filtration: Technologies such as reverse osmosis and nanofiltration are highly effective for removing sulfates from industrial wastewater. samcotech.commdpi.com
These technologies can be used individually or in combination as "treatment trains" to achieve the desired level of remediation for wastewater contaminated with this compound and its byproducts. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Process Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the chemical industry, from research and development to manufacturing. wikipedia.org These technologies offer powerful tools for predicting reaction outcomes, optimizing process conditions, and accelerating the discovery of new synthetic pathways, all of which are highly relevant to the chemistry of this compound. samcotech.comworldscientific.com
Machine learning algorithms can be trained on large datasets of chemical reactions to predict outcomes such as yield and selectivity with high accuracy. nih.gov For reactions involving this compound, such as its use as a methylating agent, ML models can help chemists identify the optimal reaction parameters, including temperature, solvent, catalyst, and reagent concentrations, without the need for extensive and time-consuming trial-and-error experimentation. worldscientific.com This is particularly valuable for optimizing complex multi-step syntheses. nih.gov
AI is also being used for forward reaction prediction, which anticipates the likely products from a given set of reactants and conditions, and for retrosynthesis, which proposes potential synthetic routes for a target molecule. samcotech.comworldscientific.com These predictive capabilities can streamline the design of more efficient and sustainable methods for synthesizing compounds using this compound. By combining chemical knowledge with AI, researchers can better understand molecular interactions and selectivity, leading to more controlled and predictable chemical synthesis. nih.gov
The ultimate goal is the development of "self-driving" chemistry labs, where AI and ML algorithms are integrated with robotic platforms. nih.gov These autonomous systems can design experiments, execute them, analyze the results, and then use that data to inform the next round of experiments, creating a closed loop of accelerated discovery and optimization. This approach has the potential to significantly enhance the efficiency, safety, and sustainability of chemical processes involving this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl sulfate derivatives in laboratory settings?
- Methodological Answer : this compound derivatives (e.g., barium or calcium salts) require precise stoichiometric control and temperature regulation during synthesis. For example, barium this compound is synthesized by reacting this compound with barium hydroxide under controlled pH conditions . Key parameters include:
- Temperature : Reactions often occur below 0°C to prevent decomposition (e.g., using SO₃ and methanol) .
- Solvent selection : Ether or alcohol solvents are preferred for purification .
- Purity validation : New compounds must be characterized via melting point analysis, elemental composition, and spectroscopic data (e.g., NMR, IR) to confirm identity .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound compounds?
- Methodological Answer : A systematic approach includes:
- Physical properties : Measure density (e.g., d₄¹⁵ = 1.45–1.47 for this compound) and solubility in water, alcohol, or ether .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 172–174°C for derivatives like Laudexium this compound) .
- Spectroscopic analysis : Report ¹H/¹³C NMR shifts and IR absorption bands for functional groups (e.g., sulfate ester peaks at ~1200–1250 cm⁻¹) .
Advanced Research Questions
Q. What analytical challenges arise when quantifying trace this compound derivatives in complex matrices (e.g., biological fluids)?
- Methodological Answer : Advanced techniques are required due to low volatility and matrix interference:
- Extraction optimization : Use Fe₃O₄@SiO₂@sodium dodecyl sulfate nanoparticles for solid-phase microextraction, enhancing recovery rates .
- Chromatographic separation : Employ reverse-phase HPLC with UV detection (λ = 210 nm) for isomers like methylhippuric acid .
- Validation : Include spike-and-recovery tests and limit of detection (LOD) calculations to address variability .
Q. How can researchers resolve contradictions in reported toxicity data for this compound compounds?
- Methodological Answer : Contradictions often stem from dose-response variability or confounding variables. Strategies include:
- Meta-analysis : Pool data from observational studies while adjusting for confounders (e.g., exposure duration, solvent interactions) .
- In vitro/in vivo correlation : Compare cytotoxicity assays (e.g., IC₅₀ in cell lines) with animal model outcomes to identify discrepancies .
- Statistical rigor : Use multivariate regression to isolate compound-specific effects from co-exposures .
Q. What novel applications of this compound derivatives are emerging in medicinal chemistry?
- Methodological Answer : Recent studies highlight:
- Drug delivery : this compound salts enhance solubility of hydrophobic APIs (e.g., quaternary ammonium compounds) .
- Enzyme inhibition : Derivatives like Laudexium this compound act as neuromuscular blockers via acetylcholinesterase interaction .
- Synthetic protocols : Optimize reaction conditions (e.g., anhydrous environments) to minimize hydrolysis during derivatization .
Methodological Guidelines for Data Reporting
Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?
- Answer : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):
- Detailed synthesis : Report molar ratios, catalyst use, and purification steps (e.g., recrystallization solvents) .
- Instrumentation : Specify manufacturer and model for critical equipment (e.g., Bruker NMR spectrometers) .
- Raw data : Deposit chromatograms or spectral datasets in supplementary materials, referenced via hyperlinks in the main text .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
